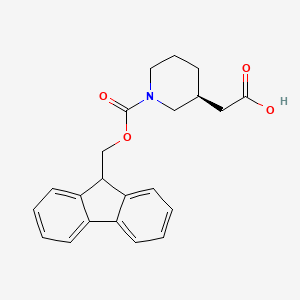

![molecular formula C24H24N2O3S B2414569 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922115-33-1](/img/structure/B2414569.png)

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.

Mode of Action

The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves multiple steps:

Initial Formation

Starting with [1,1'-biphenyl]-4-carboxylic acid, it is first reacted with thionyl chloride to form the corresponding acid chloride.

This intermediate is then subjected to a reaction with 2-aminoethanesulfonyl chloride under basic conditions (typically using a base like triethylamine) to obtain the sulfonamide derivative.

Formation of Isoquinoline Derivative

The isoquinoline derivative is synthesized separately. The reaction starts with the reduction of 3,4-dihydroisoquinoline using hydrogen and a palladium catalyst.

Final Coupling

The sulfonamide derivative is then coupled with the isoquinoline derivative using standard amidation reactions.

Industrial Production Methods

Industrial production of this compound typically follows an optimized, large-scale version of the synthetic route described above. Key considerations include high-yield reactions, minimizing waste, and cost-efficiency of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound is generally stable under oxidative conditions, although extreme oxidizing agents could potentially alter its structure.

Reduction: : It can undergo reduction reactions, especially targeting the sulfonyl group.

Substitution: : N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide is susceptible to nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: : Formation of amine derivatives.

Substitution: : Products vary based on the nucleophile used, leading to derivatives with varied functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide finds applications across multiple fields:

Chemistry

Catalysis: : Utilized as a ligand in transition-metal catalysis.

Material Science: : Investigated for its potential use in creating novel materials with specific properties.

Biology

Protein Interaction Studies: : Used as a probe in studying protein-ligand interactions.

Medicine

Drug Development: : Research is ongoing into its potential as a pharmacologically active compound, particularly targeting certain receptors.

Industry

Polymer Industry: : Explored for use in the synthesis of specialty polymers.

Comparison with Similar Compounds

When compared with similar compounds, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique sulfonyl-isoquinoline structure. Similar compounds include:

[1,1'-Biphenyl]-4-carboxamide derivatives: : These compounds often lack the sulfonyl group, making their chemical reactivity and application scope different.

Isoquinoline derivatives: : While there are many compounds with the isoquinoline structure, the addition of the sulfonyl group in this compound provides unique properties not seen in simpler isoquinoline analogs.

List of Similar Compounds

N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamide.

3,4-Dihydroisoquinolin-2-yl derivatives.

Sulfonyl-based [1,1'-biphenyl] compounds.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c27-24(22-12-10-21(11-13-22)19-6-2-1-3-7-19)25-15-17-30(28,29)26-16-14-20-8-4-5-9-23(20)18-26/h1-13H,14-18H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANUERSZDLDVRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

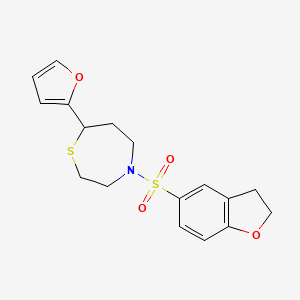

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)

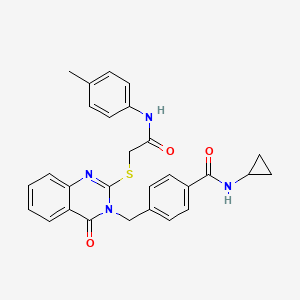

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)

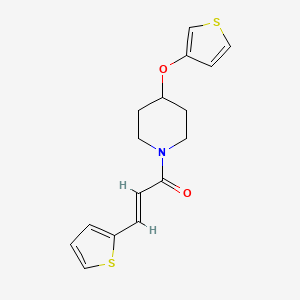

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)